molecular formula C16H15Cl2NO3 B2652435 (5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone CAS No. 869469-92-1

(5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone

Cat. No.: B2652435
CAS No.: 869469-92-1
M. Wt: 340.2
InChI Key: XBYALJXJNHEAOZ-UHFFFAOYSA-N
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Description

(5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorobenzaldehyde with methylfuran under acidic conditions to form the intermediate compound. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl)(piperidino)methanone
  • (5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl)(pyrrolidino)methanone
  • (5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl)(azepano)methanone

Uniqueness

(5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that contain different nitrogen-containing heterocycles.

Properties

IUPAC Name

[5-(2,5-dichlorophenyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-10-12(16(20)19-4-6-21-7-5-19)9-15(22-10)13-8-11(17)2-3-14(13)18/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYALJXJNHEAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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